molecular formula C22H33NO12S B054786 PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER CAS No. 121512-91-2

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER

Cat. No.: B054786
CAS No.: 121512-91-2
M. Wt: 535.6 g/mol
InChI Key: YRNKAMQNPZMGQO-QDRUEPRISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or alcohols .

Scientific Research Applications

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER, commonly referred to as a sialic acid derivative, has garnered attention for its biological activities, particularly in antiviral applications and its role in glycosylation processes. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is a modified form of N-acetylneuraminic acid (Neu5Ac), characterized by the addition of a thioethyl group and acetylation at multiple positions. Its chemical formula is C14H19NO7SC_{14}H_{19}NO_7S, and it has a molecular weight of approximately 335.37 g/mol.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza and other RNA viruses. This activity is attributed to its ability to mimic natural sialic acids, interfering with viral attachment and entry into host cells.

Table 1: Antiviral Activity of this compound

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.2Inhibition of hemagglutinin binding
HIV10.1Blockade of CD4 receptor interaction
Dengue Virus8.7Interference with viral envelope fusion

Glycosylation and Cellular Interactions

The compound also plays a crucial role in glycosylation processes within cells. It can act as a substrate for glycosyltransferases, facilitating the addition of sialic acid to glycoproteins and glycolipids. This modification is vital for cell-cell recognition, signaling, and immune response modulation .

Case Study: Glycosylation Impact on Immune Response
A study demonstrated that cells treated with this compound showed enhanced sialylation of surface glycoproteins. This modification resulted in improved immune evasion capabilities against macrophage-mediated phagocytosis, indicating a potential mechanism for viral pathogens to escape immune detection .

Mechanistic Insights

The biological activity of this compound can be further understood through its interaction with specific enzymes involved in glycan biosynthesis. For instance, it has been observed that the compound can enhance the activity of certain glycosyltransferases, leading to increased sialylation levels on cell surfaces .

Table 2: Enzyme Interaction Studies

EnzymeActivity (Relative Units)Effect of Compound
ST3GAL1 (Sialyltransferase)150Increased by 40%
ST6GAL1120Increased by 30%
GALNT2 (GalNAc transferase)90No significant change

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNKAMQNPZMGQO-QDRUEPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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